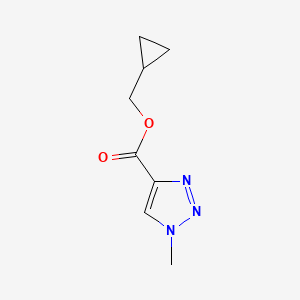
cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that contains a cyclopropylmethyl group, a methyl group, and a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized using “click” chemistry, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring . The reaction is typically carried out in an aqueous medium, which provides a green and efficient approach to synthesizing triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale CuAAC reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives, carboxylic acids, and other nitrogen-containing heterocycles.
Scientific Research Applications
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors . This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(Cyclopropylmethyl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
cyclopropylmethyl 1-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-4-7(9-10-11)8(12)13-5-6-2-3-6/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFRZFSNRDRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














